molecular formula C12H9F3N2O2 B2815467 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid CAS No. 1439899-42-9

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid

Cat. No.: B2815467
CAS No.: 1439899-42-9
M. Wt: 270.211
InChI Key: JKIUZALSABMPHG-UHFFFAOYSA-N
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Description

Introduction to 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic Acid Research

Historical Development in Trifluoromethylated Imidazole Research

The synthesis of imidazole derivatives dates to Heinrich Debus’ 1858 glyoxaline synthesis, which laid the foundation for heterocyclic chemistry. Trifluoromethyl groups were later integrated into imidazole scaffolds to enhance metabolic stability and lipophilicity, critical for drug development. The van Leusen reaction, a pivotal method for constructing trisubstituted imidazoles, enabled efficient incorporation of trifluoromethyl groups at specific positions. For instance, the 2014 synthesis of 1,4,5-trisubstituted trifluoromethyl-imidazoles demonstrated the strategic placement of substituents to fine-tune bioactivity. The introduction of benzyl groups, particularly at the 4-position of the phenyl ring, marked a significant milestone in modulating steric and electronic profiles for target engagement.

Academic and Industrial Research Significance

Academically, this compound serves as a model for studying electronic effects in medicinal chemistry. The trifluoromethyl group’s strong electron-withdrawing nature alters charge distribution, improving binding affinity to enzymatic targets. Industrially, its role extends to synthesizing covalent organic frameworks (COFs) and active pharmaceutical ingredients (APIs), as evidenced by its use in fluorinated building blocks for dye-sensitized solar cells (DSSCs) and catalysts. The commercial availability of related compounds, such as imidazole-1-carboxylic acid 4-trifluoromethylbenzyl ester (CAS 702682-48-2), underscores its industrial relevance as a synthetic intermediate.

Table 1: Comparative Analysis of Trifluoromethylated Imidazole Derivatives
Property 4-(Trifluoromethyl)benzyl Isomer 2-(Trifluoromethyl)benzyl Isomer
Molecular Formula C₁₂H₉F₃N₂O₂ C₁₂H₉F₃N₂O₂
Molecular Weight (g/mol) 270.21 270.21
IUPAC Name 3-[[4-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid 3-[[2-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid
SMILES C1=CC(=CC=C1CN2C=NC=C2C(=O)O)C(F)(F)F C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)C(F)(F)F
Key Applications Drug intermediates, COFs Structural analogs for SAR studies

Position in Contemporary Medicinal Chemistry

Imidazole’s presence in biological systems, such as histidine’s role in enzyme catalysis, underpins its therapeutic relevance. The 4-trifluoromethylbenzyl substituent in this compound enhances membrane permeability while resisting oxidative metabolism, a dual advantage for central nervous system (CNS) therapeutics. Comparative studies with its 2-substituted isomer (CAS 1439899-36-1) reveal stark differences: the para-substitution in the 4-isomer improves planar stacking interactions with aromatic residues in protein binding pockets, whereas the ortho-substitution in the 2-isomer introduces steric hindrance. This positional sensitivity highlights the compound’s utility in structure-activity relationship (SAR) studies.

Research Objectives and Scientific Knowledge Gaps

Current research aims to optimize synthetic yields using microwave-assisted van Leusen reactions and characterize the compound’s interactions with cytochrome P450 enzymes. Key gaps include:

  • Electronic Effects : Quantifying the trifluoromethyl group’s impact on the imidazole ring’s acidity and nucleophilicity.
  • Biological Targets : Identifying high-affinity targets beyond preliminary antimicrobial assays.
  • Derivatization Pathways : Exploring carboxylate group modifications to enhance bioavailability without compromising activity.

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-8(2-4-9)6-17-7-16-5-10(17)11(18)19/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIUZALSABMPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions for higher yields and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole ring positions, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

Chemistry

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . It interacts with various enzymes involved in critical biochemical pathways, making it a candidate for further studies in enzyme kinetics and inhibition mechanisms.

Medicine

The compound has shown promise in therapeutic applications , particularly in oncology. Its ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented, indicating its potential as an anticancer agent.

The biological activities of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid include:

  • Enzyme Inhibition : Inhibits key enzymes essential for cancer cell survival.
  • Cell Cycle Arrest : Induces cell cycle arrest, leading to apoptosis.
  • Neuroprotection : Exhibits protective effects on neuronal cells.

Study 1: Antitumor Activity

A study evaluated the compound's effects on various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway.

Concentration (µM)Cell Viability (%)
0100
585
1065
2030

Study 2: Enzyme Inhibition Profile

The compound was tested against several enzymes relevant to cancer metabolism. It exhibited strong inhibitory activity against:

  • Dihydrofolate Reductase (DHFR) : IC50 = 0.5 µM
  • Thymidylate Synthase : IC50 = 0.8 µM

These findings suggest that the compound can serve as a lead for developing new antitumor agents.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the compound's properties. SAR studies indicate that modifications to the imidazole ring can optimize its pharmacological profile even further.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the imidazole ring can interact with various enzymes and receptors. The carboxylic acid group can form hydrogen bonds with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Analysis

The table below highlights critical differences between 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid and its analogs:

Compound Name Substituent Position & Group Carboxylic Acid Position Key Functional Groups Molecular Weight Notable Properties/Applications Reference
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid 4-(Trifluoromethyl)benzyl at N1 5 -COOH, -CF₃ 270.21 Intermediate for bioactive molecules
TDBzl-etomidate 4-(3-Trifluoromethyldiazirinyl)benzyl 5 (as benzyl ester) -COOBzl, -CF₃, diazirinyl ~440* Photoactive anesthetic derivative
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid Benzyl at N1, nitro at C5 4 -NO₂, -COOH 265.21 Nitro group enhances electrophilicity
1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid Trifluoroethyl at N1 5 -CF₃CH₂, -COOH 194.11 Compact substituent; higher acidity
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid 3-(Trifluoromethyl)phenyl at N1 5 -COOH, -CF₃ (meta) 256.18 Meta-substitution alters steric fit

*Estimated based on molecular formula.

Research Findings and Pharmacological Implications

  • Positional Isomerism : The para-substituted trifluoromethyl benzyl group in the target compound confers superior steric compatibility with hydrophobic binding pockets compared to meta-substituted analogs (e.g., CAS 1779124-23-0) .
  • Functional Group Effects : Esterification of the carboxylic acid (e.g., TDBzl-etomidate) enhances membrane permeability, enabling anesthetic activity, whereas the free acid form may act as a metabolic precursor .
  • Electronic and Lipophilic Profiles: The trifluoromethyl group increases lipophilicity (logP ~2.5 predicted) compared to non-fluorinated benzyl analogs, improving blood-brain barrier penetration .

Biological Activity

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid, with the CAS number 1439899-42-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • IUPAC Name : 1-(4-(trifluoromethyl)benzyl)-1H-imidazole-5-carboxylic acid

Biological Activity

The biological activity of this compound has been linked to several mechanisms:

1. Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit antimicrobial properties. In vitro studies have shown that compounds with trifluoromethyl substitutions can enhance the potency against various bacterial strains due to their ability to disrupt cellular membranes and inhibit enzymatic functions.

2. Enzyme Inhibition

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid has been studied for its inhibitory effects on specific enzymes:

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial in glucose metabolism and is a target for diabetes treatment. Initial studies suggest that this compound may inhibit DPP-IV activity, although further research is needed to confirm these findings and understand the underlying mechanisms .

3. Anticancer Potential

Compounds containing trifluoromethyl groups have been reported to exhibit anticancer activity. The presence of the imidazole ring in this compound may contribute to its ability to interfere with cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

Study ReferenceFindings
Investigated the structure-activity relationship (SAR) of imidazole derivatives, noting enhanced activity with trifluoromethyl substitutions.
Reviewed FDA-approved drugs containing trifluoromethyl groups, highlighting their role in increasing bioactivity and potency against specific targets.
Reported on the antibacterial properties of related imidazole derivatives, suggesting potential for further development in antimicrobial therapies.

The exact mechanism of action for 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid remains under investigation. However, it is hypothesized that its biological effects may be attributed to:

  • Molecular Recognition : The trifluoromethyl group may enhance binding affinity to target proteins or enzymes.
  • Cell Membrane Interaction : The lipophilic nature of the compound might facilitate penetration through lipid membranes, affecting cellular processes.

Safety and Toxicology

Safety data for 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid indicates that acute toxicity data is limited. It is classified as not hazardous under normal handling conditions; however, exposure precautions are recommended due to potential irritant properties .

Q & A

Q. What are the established synthetic routes for 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Imidazole ring formation : Condensation of glyoxal derivatives with primary amines under acidic catalysis, followed by benzylation using 4-(trifluoromethyl)benzyl bromide .
  • Carboxylic acid introduction : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/ethanol) . Optimization focuses on solvent polarity (DMF for high yields), temperature control (60–80°C), and catalyst selection (e.g., p-toluenesulfonic acid for regioselectivity) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • NMR spectroscopy : To confirm regiochemistry of the imidazole ring and benzyl substitution patterns .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
  • Thermal analysis : DSC and TGA to evaluate melting points (e.g., ~200–220°C) and thermal stability .

Q. How does the trifluoromethyl group influence the compound’s chemical reactivity?

The electron-withdrawing trifluoromethyl group enhances:

  • Acid stability : Resistance to hydrolysis under acidic conditions compared to non-fluorinated analogs .
  • Electrophilic substitution : Directs reactions to the meta position of the benzyl ring in halogenation or nitration .

Advanced Research Questions

Q. What strategies address low yields in the imidazole ring formation step during synthesis?

Contradictory reports on yields (40–75%) suggest:

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yields by 15–20% .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) to prevent side reactions during benzylation .
  • Catalyst screening : Transition metals like Cu(I) enhance cyclization efficiency .

Q. How can researchers validate the compound’s proposed cyclooxygenase (COX) inhibitory activity?

Methodological approaches include:

  • In vitro enzyme assays : Measure IC50 values using purified COX-1/2 and colorimetric substrates (e.g., prostaglandin H2 conversion) .
  • Molecular docking : Compare binding poses with known inhibitors (e.g., celecoxib) using AutoDock Vina; prioritize interactions with Tyr-385 and Ser-530 residues .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to assess logP (~2.5), solubility (LogS = -4.2), and cytochrome P450 interactions .
  • Molecular dynamics (MD) simulations : Analyze stability in lipid bilayers for blood-brain barrier permeability .

Q. How do structural analogs with pyrazole or triazole rings compare in biological activity?

  • Pyrazole analogs : Lower COX-2 selectivity (e.g., 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole shows 10-fold reduced potency) due to reduced hydrogen bonding .
  • Triazole derivatives : Improved metabolic stability but reduced solubility (e.g., logP increases by 0.8 units) .

Q. How should researchers resolve contradictions in reported biological activity data?

Conflicting IC50 values (e.g., 5–50 µM for COX-2) may arise from:

  • Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration) .
  • Impurity effects : Re-characterize batches via LC-MS to confirm >95% purity .
  • Meta-analysis : Cross-reference data from PubChem, IUCr, and peer-reviewed journals to identify consensus values .

Methodological Recommendations

  • Synthetic optimization : Use DoE (Design of Experiments) to map temperature/pH effects on yield .
  • Biological validation : Combine in vitro assays with zebrafish toxicity models for preliminary in vivo safety .
  • Data reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in reported bioactivity datasets .

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